10-Bromodecanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

10-bromodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21BrO/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZMUUBPTDRQQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCBr)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068855 | |

| Record name | 1-Decanol, 10-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53463-68-6 | |

| Record name | 10-Bromo-1-decanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53463-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decanol, 10-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053463686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decanol, 10-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Decanol, 10-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-bromodecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

10-Bromodecanol chemical properties and structure

An In-Depth Technical Guide to 10-Bromodecanol: Chemical Properties and Structure

Abstract

This compound is a bifunctional organic compound featuring a terminal bromine atom and a primary hydroxyl group, separated by a ten-carbon aliphatic chain.[1] This unique structure makes it a valuable intermediate and building block in various fields of chemical synthesis, including pharmaceuticals, agrochemicals, and materials science.[1][2] Its utility as a flexible spacer and linker is particularly notable in the development of complex molecular architectures such as PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs).[1] This document provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound.

Chemical Properties and Identification

This compound is typically a clear, pale yellow liquid at room temperature.[2][3] It is classified as an irritant and requires careful handling with appropriate personal protective equipment.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 53463-68-6 |

| Molecular Formula | C₁₀H₂₁BrO |

| Molecular Weight | 237.18 g/mol |

| Appearance | Clear yellow to off-white liquid or solid |

| Boiling Point | 165-169 °C at 10 mmHg |

| Density | 1.19 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.476 |

| Flash Point | >109 °C (>230 °F) - closed cup |

| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform. Miscible with water. |

| pKa | 15.20 ± 0.10 (Predicted) |

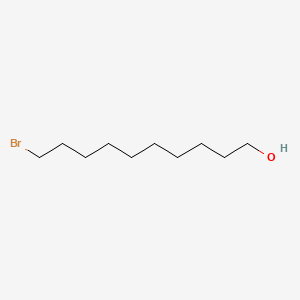

Chemical Structure

The structure of this compound consists of a linear ten-carbon chain. A hydroxyl group (-OH) is attached to the first carbon (C1), making it a primary alcohol.[4] A bromine atom (-Br) is attached to the tenth carbon (C10), making it a terminal alkyl bromide. This bifunctional nature allows for selective reactions at either end of the molecule.[1]

-

IUPAC Name : 10-bromodecan-1-ol[5]

-

Linear Formula : Br(CH₂)₁₀OH

-

SMILES String : OCCCCCCCCCCBr

-

InChI Key : LGZMUUBPTDRQQM-UHFFFAOYSA-N[6]

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound from 1,10-Decanediol

A common method for synthesizing this compound is through the selective monobromination of 1,10-decanediol using hydrobromic acid.[4]

Materials:

-

1,10-decanediol (10 g, 57.47 mmol)

-

Toluene (600 mL)

-

48% Hydrobromic acid (7.15 mL, 63.21 mmol)

-

1 N Hydrochloric acid

-

2 M Sodium hydroxide (aqueous)

-

Deionized water

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Silica gel

-

Eluent: 15% Ethyl acetate in Hexane

Procedure:

-

Dissolve 1,10-decanediol (10 g, 57.47 mmol) in toluene (600 mL) in a 1 L two-necked, round-bottomed flask equipped with a Dean-Stark separator.[4]

-

Slowly add 48% hydrobromic acid (7.15 mL, 63.21 mmol) to the solution.[4]

-

Heat the reaction mixture to reflux and maintain for 16 hours.[4]

-

After the reaction is complete, cool the mixture to room temperature.[4]

-

Wash the reaction mixture sequentially with 1 N hydrochloric acid, 2 M aqueous sodium hydroxide, deionized water, and saturated saline solution.[4]

-

Separate the organic phase and dry it over anhydrous sodium sulfate.[4]

-

Filter the solution and concentrate it under reduced pressure to obtain the crude product.[4]

-

Purify the crude product by silica gel column chromatography, using 15% ethyl acetate in hexane as the eluent, to yield pure this compound as a colorless transparent oil (Expected yield: ~93%).[4]

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR (500 MHz, CDCl₃):

-

δ 3.63 (t, J = 5.8 Hz, 2H, -CH₂OH)

-

δ 3.39 (t, J = 6.8 Hz, 2H, -CH₂Br)

-

δ 1.85 (m, 2H)

-

δ 1.56 (m, 2H)

-

δ 1.42 (m, 2H)

-

δ 1.38-1.27 (m, 10H)[4]

-

-

¹³C NMR (125 MHz, CDCl₃):

-

δ 62.9, 33.9, 32.7, 32.6, 29.3, 29.2, 29.2, 28.6, 28.0, 25.6[4]

-

-

Infrared (IR) Spectroscopy (Neat):

-

νₘₐₓ 2927, 2856, 1738, 1593, 1449, 1367, 1241 cm⁻¹[4]

-

-

High-Resolution Mass Spectrometry (HRMS-ESI):

-

Calculated for C₁₀H₂₂BrO [M+H]⁺: 237.0854

-

Measured: 237.0845[4]

-

The presence of bromine results in a characteristic isotopic pattern in the mass spectrum. For a molecule with one bromine atom, two peaks of nearly equal intensity will be observed at M and M+2, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[7]

Applications in Research and Development

This compound is a versatile reagent in organic synthesis.

-

Pharmaceuticals and Drug Development: It is used as an intermediate for active pharmaceutical ingredients (APIs).[2] Its bifunctional nature makes it an ideal linker for creating PROTACs and ADCs, where precise spacing between two different functional moieties is crucial.[1] It has also been used to synthesize molecules that induce neurite outgrowth in neuronal cells.[4]

-

Agrochemicals: It serves as a building block in the synthesis of pesticides and herbicides.[2]

-

Pheromone Synthesis: It was used in the synthesis of (11Z,13Z)-11,13-hexadecadienal, the female sex pheromone of the navel orangeworm (Amyelois transitella).[3][4]

-

Materials Science: It can be used to synthesize rotaxane dendrimers and as a monomer or cross-linking agent in polymer chemistry.[1][4]

Safety and Handling

This compound is an irritant, capable of causing skin, eye, and respiratory system irritation.[2][3]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection.[2][3] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]

-

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere. It is sensitive to moisture, heat, and air.[2][3]

References

- 1. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 53463-68-6 [chemicalbook.com]

- 5. 10-Bromo-1-decanol, 95% | Fisher Scientific [fishersci.ca]

- 6. This compound(53463-68-6) 1H NMR spectrum [chemicalbook.com]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of 10-Bromodecanol from 1,10-Decanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 10-bromodecanol from 1,10-decanediol, a critical intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.[1] This document offers detailed experimental protocols, a comparative analysis of synthetic methodologies, and visual representations of the reaction pathways and workflows to aid in laboratory-scale and pilot-plant production.

Introduction

This compound is a bifunctional molecule featuring a primary alcohol at one end of a ten-carbon chain and a bromine atom at the other. This structure makes it a versatile building block in organic synthesis, enabling the introduction of a C10 spacer with reactive handles for further functionalization. Its applications include the synthesis of rotaxane dendrimers and molecules that induce neurite outgrowth. The selective monobromination of the symmetrical 1,10-decanediol is the most direct route to this compound, presenting the primary challenge of minimizing the formation of the dibrominated byproduct, 1,10-dibromodecane.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the starting material and the product is essential for process design, purification, and safety.

| Property | 1,10-Decanediol | This compound |

| CAS Number | 112-47-0[2] | 53463-68-6[1] |

| Molecular Formula | C₁₀H₂₂O₂[2] | C₁₀H₂₁BrO[1] |

| Molecular Weight | 174.28 g/mol [2] | 237.18 g/mol [1] |

| Appearance | White solid[2] | Clear yellow liquid[1] |

| Melting Point | 72-75 °C[2] | Not Applicable |

| Boiling Point | 297 °C at 1013 hPa[2] | 165-169 °C at 10 mmHg[1] |

| Solubility | Poorly soluble in water; Soluble in alcohol and hot ether.[3] | Soluble in organic solvents like ethanol, ether, and chloroform; Insoluble in water.[1] |

Synthetic Methodologies: A Comparative Overview

The selective monobromination of 1,10-decanediol is typically achieved using hydrobromic acid (HBr). Several variations of this method exist, aiming to optimize yield and selectivity.

| Method | Reagents & Solvents | Reaction Conditions | Yield of this compound | Key Byproducts | Reference |

| Azeotropic Reflux | 48% aq. HBr, Toluene | Reflux with Dean-Stark trap, 16 hours | 93% | 1,10-Dibromodecane | |

| Phase Transfer Catalysis | 48% aq. HBr, Tetrabutylammonium bromide (PTC) | Not specified | 64% (80% conversion) | 1,10-Dibromodecane (10%) | [4] |

| Microwave Irradiation | 48% aq. HBr, Toluene | Microwave irradiation | 53.5% (95.2% selectivity) | 1,10-Dibromodecane | [4] |

| Direct Reflux (No Water Removal) | 48% aq. HBr, Toluene | Reflux without Dean-Stark trap | High yields and purity | 1,10-Dibromodecane | [5] |

Studies have shown that azeotropic removal of water does not necessarily improve selectivity and can sometimes be detrimental, leading to lower yields.[5] The formation of aggregates, such as reverse micelles by the bromo alcohol product, may shield the hydroxyl group from further reaction, thus enhancing the selectivity for monobromination.[5][6]

Detailed Experimental Protocol: Azeotropic Reflux Method

This protocol is based on a high-yield procedure reported in the literature.

4.1. Materials and Equipment

-

1,10-Decanediol

-

48% Hydrobromic acid

-

Toluene

-

1 N Hydrochloric acid

-

2 M Sodium hydroxide solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

1 L two-necked, round-bottomed flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and chamber

4.2. Reaction Procedure

-

Dissolve 10 g (57.47 mmol) of 1,10-decanediol in 600 mL of toluene in a 1 L two-necked, round-bottomed flask.

-

Equip the flask with a Dean-Stark separator and a reflux condenser.

-

Slowly add 7.15 mL (63.21 mmol) of 48% hydrobromic acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for 16 hours, continuously removing the water that forms via the Dean-Stark trap.

-

Monitor the reaction progress using thin-layer chromatography (TLC) (e.g., 20% ethyl acetate in hexane as eluent).

4.3. Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 N hydrochloric acid, 2 M aqueous sodium hydroxide, deionized water, and finally with saturated saline solution.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient eluent system, starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., 15% ethyl acetate in hexane).

-

Combine the fractions containing the pure this compound (identified by TLC) and concentrate under reduced pressure to yield a colorless transparent oil.

Visualizing the Process

5.1. Reaction Pathway

The synthesis of this compound from 1,10-decanediol proceeds via a nucleophilic substitution reaction.

Caption: Reaction scheme for the synthesis of this compound.

5.2. Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from 1,10-decanediol is a robust and high-yielding process when appropriate reaction conditions and purification techniques are employed. The azeotropic reflux method with toluene and aqueous HBr offers an excellent combination of high yield and operational simplicity. Careful control of stoichiometry and reaction time is crucial to minimize the formation of the dibrominated byproduct. The detailed protocol and workflows provided in this guide serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries, facilitating the efficient and reproducible synthesis of this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. 1,10-Decanediol - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Spectroscopic Data of 10-Bromodecanol

This technical guide provides an in-depth analysis of the spectroscopic data for 10-Bromodecanol, a primary alcohol and important intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a complete spectroscopic profile for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 3.63 | triplet | 2H | 5.8 | HO-CH ₂- |

| 3.39 | triplet | 2H | 6.8 | Br-CH ₂- |

| 1.85 | multiplet | 2H | Br-CH₂-CH ₂- | |

| 1.56 | multiplet | 2H | HO-CH₂-CH ₂- | |

| 1.42 | multiplet | 2H | Br-CH₂-CH₂-CH ₂- | |

| 1.38-1.27 | multiplet | 10H | -(CH ₂)₅- |

Solvent: CDCl₃, Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 62.9 | HO-C H₂- |

| 33.9 | Br-C H₂- |

| 32.7 | Br-CH₂-C H₂- |

| 32.6 | HO-CH₂-C H₂- |

| 29.3 | -(C H₂)₅- |

| 29.2 | -(C H₂)₅- |

| 28.6 | -(C H₂)₅- |

| 28.0 | -(C H₂)₅- |

| 25.6 | -(C H₂)₅- |

Solvent: CDCl₃, Frequency: 125 MHz[1]

Table 3: IR Spectroscopic Data for this compound

| Frequency (νmax) cm⁻¹ | Assignment |

| 2927 | C-H stretch (alkane) |

| 2856 | C-H stretch (alkane) |

| 1738 | C=O stretch (impurity) |

| 1593 | C=C stretch (aromatic impurity) |

| 1449 | C-H bend (alkane) |

| 1367 | C-H bend (alkane) |

| 1241 | C-O stretch |

Sample: Neat[1]

Table 4: Mass Spectrometry Data for this compound

| Mass (m/z) | Ion | Method |

| 237.0845 (measured) | [M+H]⁺ | ESI |

| 237.0854 (calculated) | [M+H]⁺ |

[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters should be optimized for the best results.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum was recorded on a 500 MHz spectrometer. A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum was recorded on a 125 MHz spectrometer. A proton-decoupled sequence was used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans were necessary to achieve a satisfactory signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: A small drop of neat this compound was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.

-

Data Acquisition: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum was typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum was recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

2.3 Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound was prepared in a suitable solvent, such as methanol or acetonitrile.

-

Data Acquisition: High-resolution mass spectrometry was performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample was introduced into the ion source via direct infusion or through a liquid chromatography (LC) system. The instrument was operated in positive ion mode to detect the protonated molecule [M+H]⁺.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to 10-Bromodecan-1-ol (CAS: 53463-68-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: 10-Bromodecan-1-ol, identified by the CAS number 53463-68-6, is a bifunctional organic compound featuring a terminal hydroxyl group and a bromine atom at the opposite end of a ten-carbon aliphatic chain.[1] This unique structure makes it a highly versatile intermediate in organic synthesis.[2] Its dual reactivity allows for sequential or orthogonal functionalization, rendering it a valuable building block in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and material science.[1][2] The hydroxyl group can be derivatized or used in conjugation, while the reactive bromine atom is amenable to nucleophilic substitution, enabling chain extension or the introduction of various functional groups.[1]

Physicochemical Properties

10-Bromodecan-1-ol is typically a colorless to pale yellow viscous liquid at room temperature.[3] Its key physical and chemical properties are summarized below, providing essential data for handling, storage, and reaction planning.

| Property | Value | References |

| CAS Number | 53463-68-6 | [3][4] |

| Molecular Formula | C₁₀H₂₁BrO | [3][4] |

| Molecular Weight | 237.18 g/mol | [3][4] |

| Appearance | Colorless to pale yellow viscous liquid | [3] |

| Melting Point | 18-22°C | [3] |

| Boiling Point | 165-169 °C at 10 mmHg; 145-150°C at 5 mmHg | [2][3] |

| Density | 1.15-1.20 g/cm³ at 25°C | [2][3] |

| Refractive Index (n20/D) | 1.476 | [2][5] |

| Flash Point | >230 °F (>109 °C) | [2][5] |

| Solubility | Miscible with common organic solvents (DCM, THF, EtOH); Immiscible with water. | [2][3] |

| InChI Key | LGZMUUBPTDRQQM-UHFFFAOYSA-N | [2][4] |

| SMILES | OCCCCCCCCCCBr | [5] |

Safety and Handling

10-Bromodecan-1-ol is classified as an irritant and requires careful handling in a laboratory setting.[4][6] Adherence to standard safety protocols, including the use of personal protective equipment (PPE), is mandatory.[5][7]

| GHS Classification | Details | References |

| Pictogram | GHS07 | [2] |

| Signal Word | Warning | [2][4] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [2][5] |

| Hazard Codes | Xi (Irritant) | [2][6] |

| Risk Statements | 36/37/38: Irritating to eyes, respiratory system and skin. | [2][8] |

| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere.[2][7] Recommended storage at 2-8°C or in a freezer under -20°C.[2][3] |

Synthesis and Experimental Protocols

The most common route for synthesizing 10-Bromodecan-1-ol is through the selective monobromination of 1,10-decanediol using hydrobromic acid.[2][9] Various methods exist to optimize yield and selectivity, including the use of phase transfer catalysts.[9][10]

Experimental Protocol 1: Synthesis from 1,10-Decanediol

This protocol describes a general procedure for the synthesis of 10-Bromodecan-1-ol from 1,10-decanediol.[2]

Materials:

-

1,10-decanediol (10 g, 57.47 mmol)

-

Toluene (600 mL)

-

48% Hydrobromic acid (7.15 mL, 63.21 mmol)

-

1 N Hydrochloric acid

-

2 M Sodium hydroxide (aqueous)

-

Deionized water

-

Saturated brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Eluent: 15% Ethyl acetate in Hexane

Procedure:

-

Dissolve 1,10-decanediol (10 g, 57.47 mmol) in toluene (600 mL) in a 1 L two-necked, round-bottomed flask equipped with a Dean-Stark separator.[2]

-

Slowly add 48% hydrobromic acid (7.15 mL, 63.21 mmol) to the solution.[2]

-

Heat the reaction mixture to reflux and maintain for 16 hours.[2]

-

After the reaction is complete, cool the mixture to room temperature.[2]

-

Wash the reaction mixture sequentially with 1 N hydrochloric acid, 2 M aqueous sodium hydroxide, deionized water, and finally with saturated brine.[2]

-

Separate the organic phase and dry it over anhydrous sodium sulfate.[2]

-

Filter the mixture and concentrate the organic phase under reduced pressure.[2]

-

Purify the crude product by silica gel column chromatography, eluting with 15% ethyl acetate in hexane, to yield 10-bromo-1-decanol as a colorless oil.[2]

Caption: Synthesis workflow for 10-Bromodecan-1-ol from 1,10-decanediol.

Reactions and Derivatization

The bifunctional nature of 10-Bromodecan-1-ol allows for a wide range of chemical transformations. The terminal bromine is a good leaving group for nucleophilic substitution reactions, while the primary alcohol can undergo oxidation, esterification, or etherification.

Experimental Protocol 2: Oxidation to 10-Bromodecanoic Acid

This protocol details the oxidation of the hydroxyl group of 10-Bromodecan-1-ol to a carboxylic acid using chromic acid.[11]

Materials:

-

10-bromo-1-decanol (41 g, 0.17 mol)

-

Acetone (130 mL)

-

Chromium trioxide (CrO₃, 25.7 g, 0.26 mol)

-

Concentrated Sulfuric acid (H₂SO₄, 22.5 mL, 0.34 mol)

-

Water (25 mL)

Procedure:

-

Prepare a chromic acid solution by dissolving chromium trioxide (25.7 g) in water (25 mL) and then slowly adding concentrated sulfuric acid (22.5 mL).[11]

-

In a separate flask, dissolve 10-bromo-1-decanol (41 g) in acetone (130 mL) and cool the solution to -5 °C.[11]

-

Slowly add the prepared chromic acid solution to the solution of 10-bromo-1-decanol while maintaining the temperature at 0 °C.[11]

-

Stir the reaction mixture at 0 °C for 2 hours.[11]

-

Allow the mixture to stand at room temperature overnight.[11]

-

Proceed with standard aqueous workup and extraction, followed by purification (e.g., chromatography or recrystallization) to isolate 10-bromodecanoic acid.

Caption: Key reaction pathways for the two functional groups of 10-Bromodecan-1-ol.

Applications in Research and Development

10-Bromodecan-1-ol serves as a crucial intermediate in various fields, particularly in the development of new therapeutic agents and materials.[2]

-

Pharmaceutical Synthesis: It is widely used as a flexible linker or spacer in the design of complex drug modalities.[1] This includes its application in Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), where precise spacing between functional moieties is critical.[1] It is also an intermediate for synthesizing molecules that induce neurite outgrowth, such as J2326.[2]

-

Agrochemicals: The compound is used to synthesize insect pheromones, such as (11Z,13Z)-11,13-hexadecadienal, the female sex pheromone for the navel orangeworm (Amyelois transitella).[2][8]

-

Material Science and Organic Synthesis: In polymer chemistry, it can act as a monomer or a cross-linking agent.[1] It is also used to synthesize rotaxane dendrimers and for the functionalization of surfaces.[1][2] As a general intermediate, it is a starting material for creating derivatives like amines, azides, and thiols.[1]

Caption: Logical map of the primary applications for 10-Bromodecan-1-ol.

References

- 1. China Intermediates 10-Bromodecanol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. This compound | 53463-68-6 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-Decanol, 10-bromo- | C10H21BrO | CID 104507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 10-溴-1-癸醇 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. chembk.com [chembk.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 10-Bromodecanoic acid synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Physical Properties of 10-Bromodecanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 10-Bromodecanol, a valuable intermediate in organic synthesis. The document outlines its boiling point and density, supported by detailed experimental protocols for their determination.

Core Physical Properties of this compound

This compound is a clear, pale yellow liquid at room temperature.[1] Its key physical characteristics are summarized in the table below.

| Physical Property | Value | Conditions |

| Boiling Point | 165-169 °C | at 10 mmHg[1][2][3][4][5][6] |

| Density | 1.19 g/mL | at 25 °C[1][2][3][4][5] |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the boiling point and density of a liquid compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] For accurate determination, especially for small sample volumes, the micro-reflux method is commonly employed.[8]

Apparatus:

-

Heating block or oil bath

-

Small test tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Stirring bar (optional)

Procedure:

-

A small sample (approximately 0.5 mL) of the liquid is placed into the test tube.[8]

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.

-

The apparatus is gently heated, and the liquid is observed.[9]

-

As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.[8]

-

Heating is then discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[8]

Determination of Density

Density is the mass per unit volume of a substance.[10] It is a fundamental physical property that can be determined with high precision.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer (density bottle)

-

Thermometer

Procedure:

-

An empty, clean, and dry graduated cylinder or pycnometer is weighed on an analytical balance, and its mass is recorded.[11]

-

A known volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[11]

-

The graduated cylinder containing the liquid is reweighed, and the new mass is recorded.[11]

-

The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the filled cylinder.

-

The density is then calculated by dividing the mass of the liquid by its volume.[10][11]

-

The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.[10]

Workflow for Physical Property Determination

The logical flow for determining the physical properties of a liquid sample is outlined in the diagram below.

Caption: Logical workflow for determining the physical properties of a liquid.

References

- 1. chembk.com [chembk.com]

- 2. 10-溴-1-癸醇 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 53463-68-6 [chemicalbook.com]

- 4. 10-溴-1-癸醇 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. 10-Bromo-1-decanol, 95% | Fisher Scientific [fishersci.ca]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 10. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility of 10-Bromodecanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 10-Bromodecanol, a versatile long-chain haloalcohol utilized as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Due to a lack of extensive published quantitative data, this document focuses on providing a strong theoretical framework for understanding its solubility, qualitative solubility information, and a detailed experimental protocol for researchers to determine its solubility in specific organic solvents.

Physicochemical Properties of this compound

Understanding the structural features of this compound is essential for predicting its solubility. The molecule possesses a ten-carbon aliphatic chain, conferring significant nonpolar character. At one terminus, a hydroxyl (-OH) group provides a site for hydrogen bonding and imparts a degree of polarity. At the opposite end, a bromine atom introduces further polarity and the potential for dipole-dipole interactions. The interplay between the long, nonpolar hydrocarbon tail and the polar functional groups dictates its solubility profile.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₁BrO | [1] |

| Molecular Weight | 237.18 g/mol | [1] |

| Appearance | Clear yellow liquid | [1][2] |

| Density | 1.19 g/mL at 25 °C | [1][2] |

| Boiling Point | 165-169 °C at 10 mmHg | [1][2] |

Qualitative Solubility of this compound

Based on available literature, this compound exhibits the following general solubility characteristics:

| Solvent Class | Solubility | Underlying Principle |

| Polar Protic Solvents (e.g., Ethanol) | Soluble[1] | The hydroxyl group of this compound can form hydrogen bonds with the hydroxyl group of ethanol. The nonpolar carbon chain has favorable interactions with the ethyl group of the solvent. |

| Polar Aprotic Solvents (e.g., Chloroform) | Soluble[1] | The polar C-Br and C-OH bonds of this compound can engage in dipole-dipole interactions with polar aprotic solvents. |

| Nonpolar Ethereal Solvents (e.g., Diethyl Ether) | Soluble[1] | The large nonpolar carbon chain of this compound interacts favorably with the nonpolar ethyl groups of diethyl ether through London dispersion forces. The ether oxygen can also act as a hydrogen bond acceptor for the hydroxyl group of the alcohol. |

| Water | Insoluble[1] | While the hydroxyl group can form hydrogen bonds with water, the long, hydrophobic ten-carbon chain dominates the molecule's character, preventing significant dissolution in water.[3] |

It is important to note that one source suggests miscibility with water, which is likely an error given the compound's structure and the general principles of alcohol solubility where solubility in water decreases as the hydrocarbon chain lengthens.[3][4]

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for determining the quantitative solubility of this compound in a specific organic solvent. This protocol is based on the isothermal shake-flask method, a common technique for solubility measurement.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or test tubes with screw caps

-

Analytical balance

-

Constant temperature water bath or incubator with shaking capabilities

-

Micropipettes

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., GC-FID, HPLC-UV, or refractive index detector)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Using a micropipette, add a precise volume of the chosen organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solid phase should be visibly present at the bottom of the vials, indicating a saturated solution.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

-

Quantification:

-

Determine the mass of the filtered solution in the volumetric flask.

-

Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., GC-FID or HPLC) to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: A flowchart of the key steps in the experimental determination of solubility.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative determination. By following the outlined protocol, researchers can generate reliable solubility data in various organic solvents, which is crucial for the effective design of synthetic routes and formulation development.

References

An In-depth Technical Guide on the Reactivity of the Terminal Bromine in 10-Bromodecanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Bromodecanol is a versatile bifunctional molecule widely utilized as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][2][3][4][5] Its value lies in its orthogonal functional groups: a primary alcohol and a terminal alkyl bromide. This guide focuses on the reactivity of the terminal bromine atom, a key "reactive handle" that readily participates in nucleophilic substitution reactions.[2] We will explore the kinetics, experimental protocols, and applications of these transformations, providing a comprehensive resource for researchers employing this compound in their synthetic endeavors.

Introduction to the Reactivity of this compound

The chemical structure of this compound, featuring a C-Br bond at one end of a ten-carbon chain and a hydroxyl group at the other, allows for selective functionalization. The terminal bromine atom serves as an excellent electrophile for a variety of nucleophiles. The long alkyl chain imparts significant lipophilicity to the molecule, which can influence reaction conditions, often necessitating the use of polar aprotic solvents or phase-transfer catalysis to achieve optimal results.

The primary reaction pathway for the terminal bromine is the SN2 (bimolecular nucleophilic substitution) mechanism. This is due to the bromine being attached to a primary carbon, which is sterically unhindered, allowing for backside attack by a nucleophile. Factors such as the strength of the nucleophile, reaction temperature, and solvent polarity significantly impact the rate and yield of these substitution reactions.

Nucleophilic Substitution Reactions at the Terminal Bromine

The terminal bromine of this compound can be displaced by a wide range of nucleophiles, leading to the formation of diverse functional groups. This section details the most common and synthetically useful of these transformations.

Etherification: The Williamson Ether Synthesis

The formation of an ether linkage via the Williamson ether synthesis is a common application of this compound. In this reaction, a phenoxide or alkoxide acts as the nucleophile. Given the alcoholic nature of this compound itself, it can be used as the nucleophile after deprotonation, but for the purpose of this guide, we focus on its role as the electrophile.

General Reaction Scheme:

References

A Technical Guide to High-Purity 10-Bromodecanol for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on high-purity 10-bromodecanol (CAS No. 53463-68-6), a versatile bifunctional building block crucial for advanced organic synthesis, particularly in the realm of drug discovery and development. This document outlines commercial suppliers, detailed specifications, experimental protocols for synthesis and quality control, and its application in cutting-edge therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

Commercial Suppliers and Specifications

High-purity this compound is available from a range of commercial suppliers, catering to different research and development needs. Purity levels typically range from technical grade (around 90%) to high-purity grades exceeding 98%. Below is a comparative summary of offerings from prominent suppliers.

Table 1: Commercial Suppliers of this compound

| Supplier | Grade/Purity | Catalog Number | Additional Notes |

| Sigma-Aldrich | technical grade, 90% | 310891 | - |

| Thermo Scientific Chemicals | 95% | B21483 | Assay (GC) ≥94.0% |

| TCI Chemical | >85.0% (GC) | B1730 | - |

| Unibrom Corp. | >97% (GC/HPLC) | - | States supply with comprehensive analytical data (NMR, MS) |

| Hebei Zhuanglai Chemical Trading Co.,Ltd. | 99% | - | As listed on ChemicalBook |

| Henan Aochuang Chemical Co.,Ltd. | 98%, 99% | - | As listed on ChemicalBook |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₁BrO | [Thermo Scientific Chemicals] |

| Molecular Weight | 237.18 g/mol | [Sigma-Aldrich] |

| CAS Number | 53463-68-6 | [Thermo Scientific Chemicals] |

| Appearance | Off-white to pale yellow solid or liquid | [Unibrom Corp.] |

| Boiling Point | 165-169 °C at 10 mmHg | [ChemicalBook] |

| Density | 1.19 g/mL at 25 °C | [Sigma-Aldrich] |

| Refractive Index (n20/D) | 1.476 | [Sigma-Aldrich] |

| Solubility | Soluble in chloroform, ethanol, ether. Insoluble in water. | [ChemicalBook] |

Synthesis and Purification of this compound

High-purity this compound is typically synthesized from 1,10-decanediol. The following protocol is a representative method for its preparation and purification in a laboratory setting.[1]

Experimental Protocol: Synthesis from 1,10-Decanediol

Materials:

-

1,10-Decanediol (10 g, 57.47 mmol)

-

Toluene (600 mL)

-

48% Hydrobromic acid (7.15 mL, 63.21 mmol)

-

1 N Hydrochloric acid

-

2 M Sodium hydroxide solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve 1,10-decanediol (10 g, 57.47 mmol) in toluene (600 mL) in a 1 L two-necked, round-bottomed flask equipped with a Dean-Stark apparatus.[1]

-

Addition of Reagent: Slowly add 48% hydrobromic acid (7.15 mL, 63.21 mmol) to the reaction mixture.[1]

-

Reaction: Heat the mixture to reflux and maintain for 16 hours, continuously removing the water formed during the reaction via the Dean-Stark trap.[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1 N hydrochloric acid, 2 M aqueous sodium hydroxide, deionized water, and finally with saturated brine.[1]

-

Drying and Concentration: Separate the organic phase, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1]

-

Purification: Purify the crude product by silica gel column chromatography using an eluent of 15% ethyl acetate in hexane.[1] This should afford 10-bromo-1-decanol as a colorless transparent oil with a typical yield of around 93%.[1]

Synthesis and Purification Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Quality Control and Analytical Protocols

Ensuring the high purity of this compound is critical for its application in sensitive research areas like drug development. Suppliers typically provide a Certificate of Analysis (CoA) with data from various analytical techniques. Below are representative protocols for key quality control tests.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Objective: To determine the purity of this compound and identify any volatile impurities.

Instrumentation:

-

Gas chromatograph with a mass spectrometer detector (GC-MS).

-

Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection Volume: 1 µL (split mode, e.g., 50:1).

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Integrate the peak areas from the total ion chromatogram (TIC). Purity is calculated as the area of the this compound peak divided by the total area of all peaks, expressed as a percentage.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

Objective: To detect any non-volatile impurities and confirm the purity of this compound.

Instrumentation:

-

HPLC system with a UV or Refractive Index (RI) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

-

HPLC Conditions:

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detector: RI or UV at a low wavelength (e.g., 210 nm).

-

-

Data Analysis: Calculate the purity based on the relative peak areas, similar to the GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound and identify any structural isomers or impurities.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H NMR (CDCl₃) shifts:

-

δ 3.64 (t, 2H, -CH₂OH)

-

δ 3.41 (t, 2H, -CH₂Br)

-

δ 1.85 (quintet, 2H, -CH₂CH₂Br)

-

δ 1.57 (quintet, 2H, -CH₂CH₂OH)

-

δ 1.2-1.45 (m, 12H, other methylene protons)

-

-

Data Analysis: Compare the acquired spectra with reference spectra to confirm the structure and absence of significant impurity peaks.

Application in Drug Development: PROTACs

A primary application of high-purity this compound is in the synthesis of linkers for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The alkyl chain of this compound provides a flexible and synthetically tractable spacer to connect the target-binding ligand (warhead) and the E3 ligase ligand.

Role of the C10 Alkyl Linker

The 10-carbon chain derived from this compound is crucial for optimizing the distance and orientation between the target protein and the E3 ligase, which is essential for the formation of a stable and productive ternary complex. The terminal hydroxyl and bromo groups allow for versatile conjugation chemistry to attach the warhead and E3 ligase ligand.

PROTAC Mechanism of Action: A Representative Pathway

The following diagram illustrates the general mechanism of action for a PROTAC, using the well-studied BRD4 degrader ARV-771 as a representative example. ARV-771 utilizes a linker that connects a BET inhibitor (warhead) to a VHL E3 ligase ligand. A C10 alkyl chain is a common motif in such linkers.

Caption: PROTAC-mediated degradation pathway of the BRD4 protein.

Experimental Workflow: Western Blot for Protein Degradation

A key experiment to validate the efficacy of a newly synthesized PROTAC is to measure the degradation of the target protein in cells. A Western blot is the standard method for this analysis.

Caption: Experimental workflow for Western Blot analysis of PROTAC-induced protein degradation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTAC Linkers Utilizing 10-Bromodecanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of PROTAC efficacy, influencing the stability of the ternary complex (POI-PROTAC-E3 ligase), cell permeability, and overall degradation efficiency.

Alkyl chains are a common and versatile class of linkers due to their synthetic tractability and the ease with which their length can be modulated to optimize PROTAC activity. 10-Bromodecanol is a valuable and versatile starting material for the synthesis of 10-carbon alkyl linkers, owing to its bifunctional nature with a terminal hydroxyl group and a reactive bromide. This document provides detailed application notes and experimental protocols for the synthesis of various PROTAC linkers derived from this compound.

Signaling Pathway and Experimental Workflow

The fundamental mechanism of action of a PROTAC is to induce the formation of a ternary complex between the POI and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome. The linker plays a crucial role in orienting the two proteins to enable efficient ubiquitination.

The synthesis of a PROTAC using a linker derived from this compound typically follows a modular and sequential workflow. The initial step involves the functionalization of this compound to introduce orthogonal reactive groups, followed by the sequential conjugation of the E3 ligase ligand and the POI ligand.

Caption: General experimental workflow for the synthesis of a PROTAC using a linker derived from this compound.

Synthesis of Heterobifunctional Linkers from this compound

This compound can be readily converted into a variety of heterobifunctional linkers suitable for PROTAC synthesis. Below are protocols for the synthesis of two versatile linkers: 10-Azidodecanoic acid (for "click" chemistry) and Boc-10-aminodecanoic acid (for amide coupling).

Protocol 1: Synthesis of 10-Azidodecanoic Acid

This protocol outlines a two-step synthesis to produce a linker with an azide for click chemistry and a carboxylic acid for amide bond formation.

Step 1: Oxidation of this compound to 10-Bromodecanoic Acid

Caption: Oxidation of this compound to 10-bromodecanoic acid.

Materials:

-

This compound

-

Acetone

-

Chromium trioxide (CrO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether and Dichloromethane (for chromatography)

Procedure:

-

Prepare a chromic acid solution by dissolving chromium trioxide (1.5 eq) in water and slowly adding concentrated sulfuric acid (2.0 eq) at 0 °C.

-

Dissolve this compound (1.0 eq) in acetone and cool the solution to -5 °C.

-

Slowly add the prepared chromic acid solution to the solution of this compound.

-

Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

-

Extract the mixture with diethyl ether (3x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., dichloromethane) to afford 10-bromodecanoic acid as a white solid.[1]

Step 2: Azidation of 10-Bromodecanoic Acid

Caption: Synthesis of 10-azidodecanoic acid from 10-bromodecanoic acid.

Materials:

-

10-Bromodecanoic Acid

-

Sodium Azide (NaN₃)

-

Dimethyl Sulfoxide (DMSO)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 10-bromodecanoic acid (1.0 eq) in DMSO.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 10-azidodecanoic acid.

Protocol 2: Synthesis of Boc-10-aminodecanoic Acid

This protocol describes a three-step synthesis to create a linker with a Boc-protected amine and a carboxylic acid, suitable for sequential amide coupling reactions.

Step 1: Synthesis of 10-Azidodecan-1-ol from this compound

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as DMF or DMSO.

-

Add sodium azide (1.5 eq).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to give 10-azidodecan-1-ol.

Step 2: Reduction of 10-Azidodecan-1-ol to 10-Aminodecan-1-ol

Procedure:

-

Dissolve 10-azidodecan-1-ol (1.0 eq) in methanol or ethanol.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 10-aminodecan-1-ol.

Step 3: Boc-Protection and Oxidation to Boc-10-aminodecanoic Acid

Procedure:

-

Dissolve 10-aminodecan-1-ol (1.0 eq) in a mixture of dioxane and water.

-

Add sodium bicarbonate (2.0 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

-

Stir at room temperature for 12 hours.

-

Extract the mixture with ethyl acetate, wash with brine, dry, and concentrate to get Boc-10-aminodecan-1-ol.

-

Perform an oxidation reaction as described in Protocol 1, Step 1, using Boc-10-aminodecan-1-ol as the starting material to yield Boc-10-aminodecanoic acid.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of PROTAC linker precursors from this compound.

Table 1: Synthesis of 10-Bromodecanoic Acid

| Starting Material | Product | Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| This compound | 10-Bromodecanoic Acid | CrO₃, H₂SO₄ | Acetone | 14 | 73 | >95 (after chromatography and recrystallization)[1] |

Table 2: Synthesis of Heterobifunctional Linkers

| Starting Material | Product | Key Reagents | Typical Yield (%) |

| 10-Bromodecanoic Acid | 10-Azidodecanoic Acid | NaN₃ | 85-95 |

| This compound | Boc-10-aminodecanoic acid | 1. NaN₃, 2. H₂/Pd-C, 3. Boc₂O, 4. CrO₃/H₂SO₄ | 50-60 (over 4 steps) |

Conclusion

This compound is a readily available and versatile starting material for the synthesis of a variety of heterobifunctional linkers for PROTAC development. The protocols provided herein offer robust methods for producing linkers with orthogonal functionalities, enabling the modular and efficient assembly of PROTAC libraries. The ability to systematically modify the linker is crucial for optimizing the degradation potency and pharmacokinetic properties of these promising therapeutic agents. Careful execution of these synthetic steps, followed by rigorous purification and characterization, will ensure the generation of high-quality linkers for successful PROTAC synthesis campaigns.

References

Application Notes and Protocols for 10-Bromodecanol Self-Assembled Monolayers (SAMs) on Gold Surfaces

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) provide a powerful platform for modifying the surface properties of materials with molecular-level precision. The formation of SAMs on gold substrates using organosulfur compounds, such as thiols, is a well-established and versatile technique. 10-Bromodecanol is a bifunctional molecule featuring a hydroxyl group at one end and a bromine atom at the other, separated by a ten-carbon alkyl chain. While not a traditional thiol, its hydroxyl group can be converted to a thiol to facilitate the formation of SAMs on gold. The terminal bromine atom then serves as a versatile chemical handle for the subsequent covalent immobilization of biomolecules, making it a molecule of significant interest for applications in drug development, biosensing, and fundamental biological studies.

This document provides detailed application notes and experimental protocols for the formation and characterization of this compound-derived SAMs on gold surfaces. It also explores their potential applications, particularly in the realm of drug discovery and development.

Principle of SAM Formation

The formation of SAMs on gold is primarily driven by the strong affinity between sulfur and gold.[1] Alkanethiols spontaneously adsorb onto a gold surface, forming a highly ordered, densely packed monolayer. The alkyl chains, through van der Waals interactions, align themselves, creating a well-defined organic thin film. In the case of this compound, a thiol-terminated derivative is used to form the SAM, presenting the bromine termini to the surrounding environment for further functionalization.

Applications in Drug Development

The ability to create well-defined, functionalizable surfaces is of paramount importance in drug development. Bromine-terminated SAMs on gold can be utilized in various applications, including:

-

High-Throughput Screening (HTS): Immobilization of target proteins or small molecules onto the SAM-functionalized surface allows for the screening of large compound libraries for binding interactions.

-

Biosensor Development: The gold substrate can act as a transducer for various sensing techniques, such as surface plasmon resonance (SPR) or electrochemical impedance spectroscopy (EIS), to detect and quantify biomolecular interactions in real-time.[2][3]

-

Cell Adhesion and Proliferation Studies: The surface can be patterned with cell-adhesive ligands to study cellular responses to specific cues, which is crucial in tissue engineering and cancer research.

-

Fundamental Studies of Drug-Target Interactions: The controlled orientation and density of immobilized biomolecules on the SAM surface provide a model system for in-depth studies of binding kinetics and thermodynamics.

Quantitative Data Summary

The following tables summarize expected quantitative data for this compound-derived SAMs on gold, based on typical values for similar long-chain alkanethiol SAMs.

| Parameter | Expected Value | Characterization Technique |

| Advancing Contact Angle (Water) | 70° - 80° | Contact Angle Goniometry |

| Receding Contact Angle (Water) | 60° - 70° | Contact Angle Goniometry |

| Ellipsometric Thickness | 12 Å - 15 Å | Ellipsometry |

| Surface Coverage (Γ) | 4.0 - 5.0 x 10⁻¹⁰ mol/cm² | Reductive Desorption/XPS |

Table 1: Expected Physicochemical Properties of 10-Bromodecanethiol SAMs on Gold.

| SAM Composition | Advancing Contact Angle (Water) | Ellipsometric Thickness (Å) |

| 100% 10-Bromodecanethiol | 75° ± 3° | 14 ± 1 |

| Mixed SAM (50% 10-Bromodecanethiol / 50% 11-Mercaptoundecanol) | 55° ± 4° | 13 ± 1 |

| Mixed SAM (10% 10-Bromodecanethiol / 90% 11-Mercaptoundecanol) | 30° ± 3° | 13 ± 1 |

Table 2: Representative Data for Pure and Mixed SAMs on Gold.

Experimental Protocols

Protocol 1: Preparation of Gold Substrates

High-quality SAMs require atomically clean and smooth gold surfaces.

Materials:

-

Gold-coated substrates (e.g., silicon wafers with a Ti/Au layer)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive.

-

Deionized (DI) water (18.2 MΩ·cm)

-

Ethanol (absolute)

-

Nitrogen gas (high purity)

Procedure:

-

Immerse the gold substrates in piranha solution for 10-15 minutes.

-

Thoroughly rinse the substrates with copious amounts of DI water.

-

Rinse with ethanol.

-

Dry the substrates under a gentle stream of high-purity nitrogen gas.

-

Use the substrates immediately for SAM formation.

Protocol 2: Synthesis of 10-Bromodecanethiol from this compound

This protocol describes the conversion of the terminal hydroxyl group to a thiol.

Materials:

-

This compound

-

Thioglycolic acid

-

Toluene

-

Trifluoroacetic acid (TFA)

-

Standard glassware for organic synthesis

Procedure: This is a representative synthetic step and should be performed by a qualified chemist following established synthetic procedures for converting alcohols to thiols. A common method involves esterification with thioglycolic acid followed by acidic cleavage of the ester to yield the thiol.

Protocol 3: Formation of 10-Bromodecanethiol SAMs on Gold

Materials:

-

Clean gold substrates (from Protocol 1)

-

10-Bromodecanethiol

-

Anhydrous ethanol

-

Clean glass vials with Teflon-lined caps

Procedure:

-

Prepare a 1 mM solution of 10-Bromodecanethiol in anhydrous ethanol.

-

Place the clean, dry gold substrates in the glass vials.

-

Immediately cover the substrates with the thiol solution.

-

Purge the vials with nitrogen, seal them tightly, and wrap with parafilm.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature.[4]

-

After incubation, remove the substrates from the solution.

-

Rinse the SAM-coated substrates thoroughly with ethanol to remove any physisorbed molecules.

-

Dry the substrates under a gentle stream of nitrogen.

-

Store the functionalized substrates in a clean, dry environment.

Protocol 4: Characterization of 10-Bromodecanethiol SAMs

1. Contact Angle Goniometry:

-

Place a small droplet (1-5 µL) of DI water on the SAM surface.

-

Measure the static, advancing, and receding contact angles to assess the surface hydrophobicity and monolayer quality.

2. Ellipsometry:

-

Use a spectroscopic ellipsometer to measure the change in polarization of light reflected from the surface.

-

Model the data to determine the thickness of the organic monolayer.

3. X-ray Photoelectron Spectroscopy (XPS):

-

Analyze the elemental composition of the surface to confirm the presence of bromine, sulfur, carbon, and gold.

-

High-resolution scans of the S 2p and Br 3d regions can provide information about the chemical state and binding to the gold surface.

Protocol 5: Surface Functionalization of Bromine-Terminated SAMs

This protocol provides a general method for immobilizing a primary amine-containing ligand via nucleophilic substitution.

Materials:

-

10-Bromodecanethiol SAM-coated gold substrate

-

Amine-containing ligand (e.g., a peptide, protein, or small molecule)

-

Apolar aprotic solvent (e.g., Dimethylformamide - DMF)

-

Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

Procedure:

-

Prepare a solution of the amine-containing ligand and DIPEA in DMF. The concentrations will be dependent on the specific ligand.

-

Immerse the 10-Bromodecanethiol functionalized substrate in the solution.

-

Allow the reaction to proceed for 2-12 hours at room temperature or slightly elevated temperature, depending on the reactivity of the amine.

-

After the reaction, rinse the substrate extensively with DMF, followed by ethanol, and then DI water to remove any unbound ligand and reagents.

-

Dry the substrate under a stream of nitrogen.

-

Characterize the newly functionalized surface using appropriate techniques (e.g., XPS, FTIR, or a functional assay).

Visualizations

Caption: Experimental workflow for the formation and functionalization of 10-Bromodecanethiol SAMs on gold.

Caption: Logic diagram for a drug discovery application using a functionalized SAM on gold.

References

- 1. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Applications of gold nanoparticles in plasmonic and nanophotonic biosensing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of Gold Nanoparticles in Non-Optical Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

Application Note: Williamson Ether Synthesis for the Preparation of a Symmetrical Diether from 10-Bromodecanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of a symmetrical diether from 10-bromodecanol via the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group to form an alkoxide, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with another molecule of this compound. This protocol is designed to favor the intermolecular reaction pathway, leading to the formation of 1,1'-(oxybis(decane-10,1-diyl))bis(oxy)bis(decan-1-ol), and to minimize potential side reactions such as intramolecular cyclization and elimination. The synthesized diether may serve as a valuable intermediate in the development of long-chain specialty chemicals and pharmaceutical agents.

Introduction

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[1][2][3] The reaction typically involves the reaction of an alkoxide ion with a primary alkyl halide in an SN2 reaction.[1][3][4] This synthesis is versatile, allowing for the formation of both symmetrical and unsymmetrical ethers.[3] When using a bifunctional starting material like this compound, which contains both a nucleophilic hydroxyl group and an electrophilic carbon-bromine bond, the reaction can proceed via two main pathways: an intramolecular reaction to form a cyclic ether or an intermolecular reaction to form a linear diether. This protocol is optimized for the latter. Careful control of reaction conditions is crucial to prevent side reactions, most notably the E2 elimination, which is competitive with the SN2 pathway, especially with sterically hindered substrates or strong bases.[4][5]

Experimental Protocol

This protocol details the synthesis of the symmetrical diether of this compound.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq). Dissolve the starting material in anhydrous THF.

-

Alkoxide Formation: While stirring, carefully add sodium hydride (1.1 eq) portion-wise to the solution at 0 °C (ice bath). The addition of NaH will cause the evolution of hydrogen gas. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the alkoxide.

-

Etherification: To the freshly prepared alkoxide solution, add a solution of this compound (1.0 eq) in anhydrous DMF.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) and maintain it for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired symmetrical diether.

Data Presentation

| Parameter | Condition | Rationale |

| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that effectively deprotonates the alcohol to form the alkoxide without competing in the substitution reaction.[5][6] |

| Solvent | Anhydrous THF/DMF | THF is a good solvent for the alkoxide formation. DMF is a polar aprotic solvent that promotes SN2 reactions.[7] |

| Temperature | Reflux (65-70 °C) | Provides sufficient energy for the reaction to proceed at a reasonable rate while minimizing elimination side reactions.[8] |

| Stoichiometry | 1:1 molar ratio of alkoxide to this compound | A 1:1 ratio is used for the intermolecular reaction to form the symmetrical diether. |

| Reaction Time | 12-24 hours | Sufficient time for the reaction to proceed to completion, monitored by TLC. |

Visualizations

Reaction Pathway

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. byjus.com [byjus.com]

- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. francis-press.com [francis-press.com]

Surface Modification of Nanoparticles with 10-Bromodecanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in tailoring their physicochemical properties for a wide range of biomedical and drug delivery applications. Functionalization with molecules like 10-Bromodecanol, a 10-carbon alkyl chain with a terminal bromine atom, can significantly alter the nanoparticle's surface hydrophobicity, stability, and potential for further conjugation. This modification is particularly relevant for enhancing the interaction of nanoparticles with biological membranes, improving the encapsulation of hydrophobic drugs, and providing a reactive site for subsequent bioconjugation reactions.